methyl 2-oxo-3H-quinoline-3-carboxylate chemical structure and properties
methyl 2-oxo-3H-quinoline-3-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] Within this broad family, the quinolin-2(1H)-one chemotype is of particular interest. This guide focuses on a specific derivative, Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, providing a detailed exploration of its chemical structure, properties, synthesis, and therapeutic potential for researchers and drug development professionals.
Section 1: Chemical Structure and Tautomerism
The systematic IUPAC name for the compound of interest is methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. Its chemical structure consists of a fused benzene and a 2-pyridone ring, with a methyl carboxylate group attached at the C3 position.
A critical feature of the quinolin-2-one ring system is its tautomeric relationship with its 2-hydroxyquinoline isomer. Spectroscopic and computational studies have consistently shown that the 2-quinolone (lactam) form is the predominant and more stable tautomer in both solution and solid states, largely due to the stability conferred by hydrogen-bonded dimeric structures.[4]
Caption: General workflow for the synthesis of the title compound.
Section 4: Spectroscopic Characterization
The structural elucidation of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate relies on standard spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected. [4][5]
| Spectroscopy | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range, corresponding to the protons on the fused benzene ring. - Vinyl Proton (H4): A distinct singlet or doublet around δ 8.0-8.5 ppm. - N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. - Methyl Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O, C2): A signal in the δ 160-165 ppm region. [4] - Ester Carbonyl (C=O): A signal around δ 165-170 ppm. - Aromatic Carbons: Multiple signals between δ 115-145 ppm. - Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm. |
| IR (cm⁻¹) | - N-H Stretch: A broad band around 3200-3400 cm⁻¹. - C=O Stretch (Lactam): A strong absorption band around 1650-1670 cm⁻¹. [4] - C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹. - C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region. |
Section 5: Biological Activity and Therapeutic Potential
The quinoline-3-carboxylate framework is a validated pharmacophore in drug discovery. Derivatives have demonstrated significant potential, particularly as antiproliferative agents.
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Anticancer Activity: Numerous studies have reported the synthesis of quinoline-3-carboxylate derivatives with potent activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). [1][6]The mechanism of action is often linked to the induction of apoptosis. [1]The planar quinoline ring system is well-suited for intercalation with DNA or binding to the ATP-binding sites of kinases.
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Antiviral Activity: Related quinoline structures have been investigated as potential antiviral agents. For instance, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives have shown high inhibition of Hepatitis B Virus (HBV) replication in vitro. [5] The versatility of the quinolin-2-one-3-carboxylate scaffold allows for substitutions at multiple positions (e.g., on the nitrogen atom or the benzene ring), enabling the generation of large chemical libraries for screening and the development of structure-activity relationships (SAR). [1]
Caption: Conceptual workflow for drug discovery using the quinoline scaffold.
Conclusion
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a member of a therapeutically significant class of heterocyclic compounds. Its stable and synthetically accessible structure, combined with the proven biological activities of its analogs, makes it an attractive starting point for the design and development of novel therapeutic agents. The insights provided in this guide—from its fundamental chemical properties and synthesis to its potential applications in medicine—underscore the continued importance of the quinoline scaffold in modern drug discovery.
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